

understanding PROTAC technology ARD-266

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Compound of Interest

Compound Name: ARD-266

Cat. No.: B15542791

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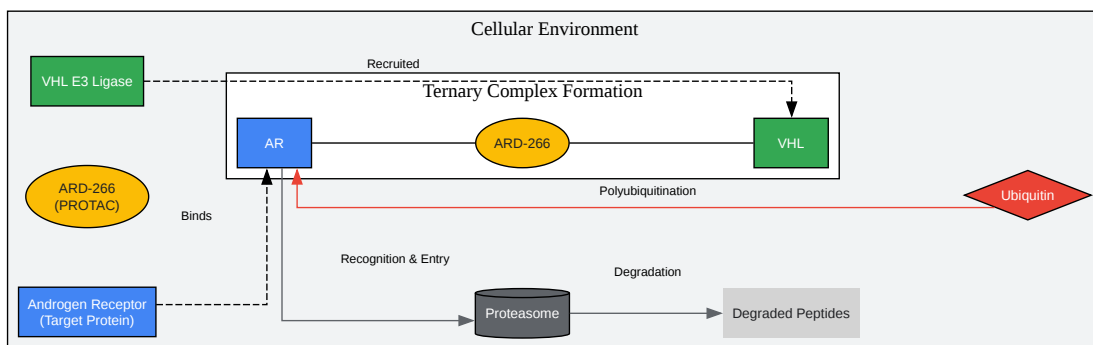
An In-Depth Technical Guide to **ARD-266** PROTAC Technology

Introduction to ARD-266

ARD-266 is a highly potent, small-molecule Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Androgen Receptor (AR).[1][2] As a bifunctional molecule, it leverages the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to eliminate the AR protein, a validated therapeutic target in metastatic castration-resistant prostate cancer (mCRPC).[3][4] **ARD-266** is constructed with a ligand that binds to the AR protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] A significant finding in the development of **ARD-266** is that it achieves high potency despite utilizing a VHL E3 ligase ligand with a relatively weak, micromolar binding affinity.[2][3][6][7]

Core Mechanism of Action

The primary function of **ARD-266** is to act as a molecular bridge, bringing the AR protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell. This degradation-based approach differs from traditional inhibitors, which only block the protein's function.



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Caption: Mechanism of **ARD-266**-mediated degradation of the Androgen Receptor (AR).

Data Presentation

In Vitro Degradation and Potency

ARD-266 demonstrates potent and efficient degradation of the AR protein across multiple AR-positive prostate cancer cell lines.

Cell Line	DC ₅₀ (nM)	IC ₅₀ (nM)	Reference(s)
LNCaP	0.2 - 1	1 - 6	[1][3][4]
VCaP	0.2 - 1	1 - 6	[3][4]
22Rv1	0.2 - 1	1 - 6	[3][6][4]

DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% inhibition.

Effect on AR Protein and Gene Expression

Treatment with **ARD-266** leads to a rapid and substantial reduction in AR protein levels, consequently suppressing the expression of AR-regulated genes.

Parameter	Cell Line	Concentration (nM)	Time (hours)	Result	Reference(s)
AR Protein Level	LNCaP, VCaP	100	3	Effective reduction	[1]
AR Protein Level	LNCaP	100	6	Near-complete elimination	[1]
AR Protein Level	LNCaP, VCaP, 22Rv1	Various	-	>95% reduction	[3][4][8]
mRNA Levels (PSA, TMPRSS2, FKBP5)	LNCaP	10	24	>50% reduction	

Experimental Protocols

Western Blotting for AR Protein Degradation

This protocol outlines the methodology used to quantify the degradation of AR protein in prostate cancer cells following treatment with **ARD-266**.

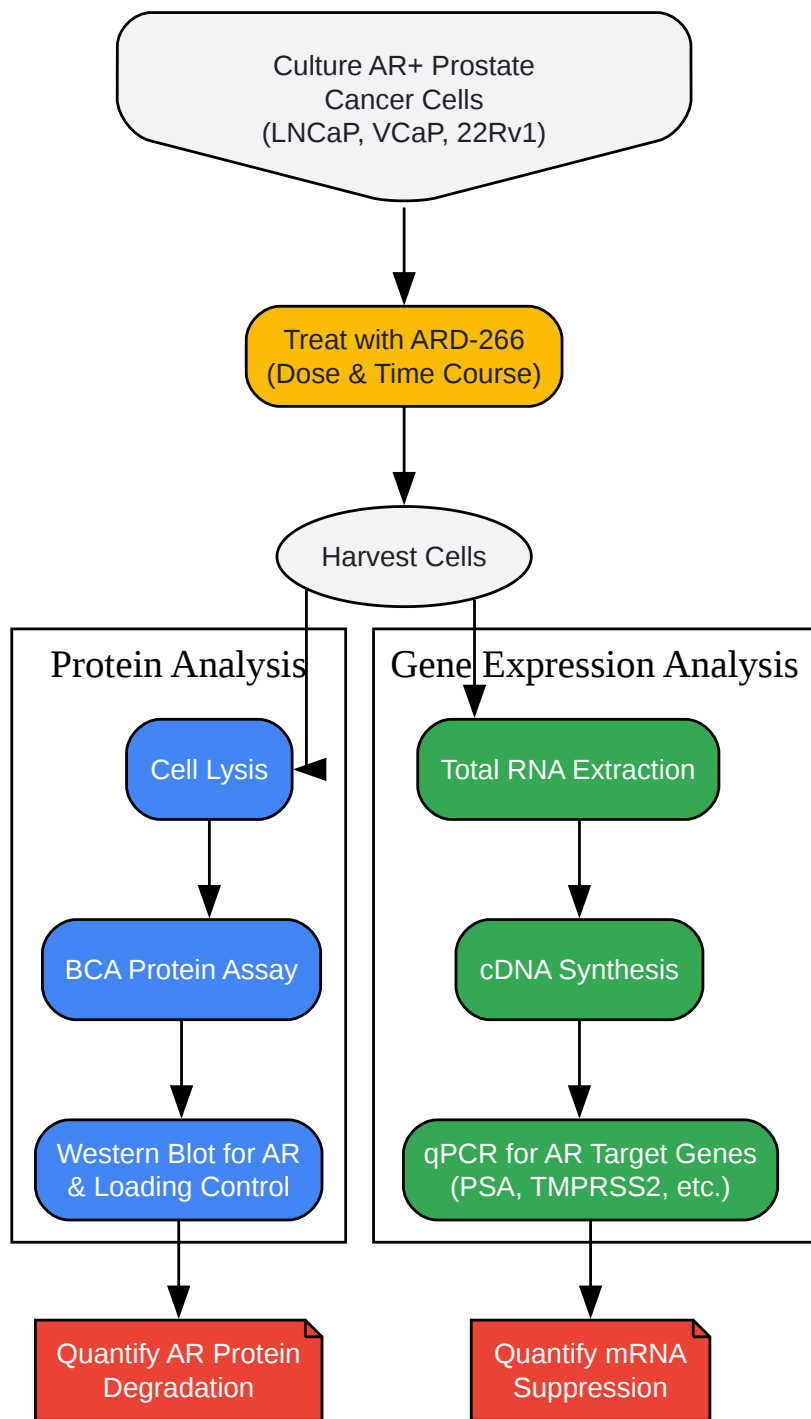
- Cell Culture: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in appropriate growth medium and culture until they reach 70-80% confluency.
- Treatment: Treat the cells with varying concentrations of **ARD-266** (e.g., 0.1 nM to 1000 nM) or with a fixed concentration (e.g., 100 nM) for different time points (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
- Control Groups: To confirm the PROTAC mechanism, include pre-treatment groups:
 - An AR antagonist to block **ARD-266** binding to the target.[9]
 - A free VHL ligand to compete for E3 ligase binding.[9]
 - A proteasome inhibitor (e.g., MG132) to prevent degradation.[9]

- An E1 ubiquitin-activating enzyme inhibitor (e.g., MLN7243).[9]
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and probe with a primary antibody specific for the Androgen Receptor. Use an antibody for a housekeeping protein (e.g., β -actin or GAPDH) as a loading control.
- Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software.

Gene Expression Analysis by qPCR

This protocol details the steps to measure the downstream effect of AR degradation on its target gene expression.

- Cell Culture and Treatment: Culture and treat LNCaP cells with **ARD-266** (e.g., 10 nM) for 24 hours, including a vehicle control.
- RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).
- Data Analysis: Calculate the relative changes in gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of target genes to the housekeeping gene.



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Caption: In vitro experimental workflow for evaluating **ARD-266** efficacy.

Conclusion and Significance

ARD-266 is a potent and effective PROTAC degrader of the Androgen Receptor, showing significant preclinical activity in prostate cancer cell models.[1][3] Its development provides a crucial proof-of-concept that high-affinity binding to the E3 ligase is not a prerequisite for creating a powerful PROTAC, broadening the scope for future degrader design.[3][6][8] While **ARD-266** itself has not progressed to clinical trials, the principles demonstrated by its efficacy have informed the development of other AR degraders.[10] The technology represents a promising therapeutic strategy for overcoming resistance to traditional AR antagonists in advanced prostate cancer.

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